molecular formula C21H21NO6 B591872 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methoxy-5-oxopentanoic acid CAS No. 1481642-14-1

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methoxy-5-oxopentanoic acid

Cat. No. B591872
M. Wt: 383.4
InChI Key: RULINAWEYRMHHQ-GOSISDBHSA-N
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Description

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methoxy-5-oxopentanoic acid, commonly referred to as FMOX, is an organic acid with a wide range of applications in the scientific research field. FMOX is primarily used as a reagent in organic synthesis and as a substrate in enzymatic reactions. It is also used in a variety of biochemical and physiological studies, including studies of drug metabolism, enzyme kinetics, and protein-ligand interactions.

Scientific Research Applications

Synthesis and Protective Group Chemistry

  • (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methoxy-5-oxopentanoic acid is used in the synthesis of various β-amino acids via the Arndt-Eistert protocol. This process yields enantiomerically pure N-Fmoc-protected β-amino acids with high efficiency (Ellmerer-Müller et al., 1998).
  • The compound is also employed as a protective group in the synthesis of asymmetrically protected 2,7-diaminosuberic acid, utilizing (acyloxy)alkoxy promoiety and ring-closing metathesis (RCM) reaction (Mollica et al., 2012).

Solid-Phase Peptide Synthesis

  • It is used in the preparation of Fmoc-β2-homoamino acids, which are essential for solid-phase syntheses of β-peptides. This process involves diastereoselective amidomethylation and protective-group exchange methods (Šebesta & Seebach, 2003).

Self-Assembly and Nanotechnology

  • Fmoc-modified amino acids, including this compound, have been studied for their self-assembling properties. These self-assembled structures can be manipulated for the design of novel architectures in nanotechnology (Gour et al., 2021).

Fluorophore Development and Biomedical Applications

  • N-Fluorenyl-9-methoxycarbonyl-protected amino acids, a category that includes this compound, are investigated for their use as surfactants in carbon nanotube dispersion. These surfactants can be enzymatically activated, creating homogeneous nanotube dispersions under physiological conditions, indicating potential biomedical applications (Cousins et al., 2009).

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methoxy-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO6/c1-27-19(23)11-10-18(20(24)25)22-21(26)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,22,26)(H,24,25)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RULINAWEYRMHHQ-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methoxy-5-oxopentanoic acid

CAS RN

1481642-14-1
Record name (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxy-5-oxopentanoic acid
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